2-((Furan-2-ylmethyl)sulfinyl)acetic acid
CAS No.: 108499-26-9
Cat. No.: VC20739213
Molecular Formula: C7H8O4S
Molecular Weight: 188.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 108499-26-9 |
---|---|
Molecular Formula | C7H8O4S |
Molecular Weight | 188.2 g/mol |
IUPAC Name | 2-(furan-2-ylmethylsulfinyl)acetic acid |
Standard InChI | InChI=1S/C7H8O4S/c8-7(9)5-12(10)4-6-2-1-3-11-6/h1-3H,4-5H2,(H,8,9) |
Standard InChI Key | BMFMTNROJASFBW-UHFFFAOYSA-N |
SMILES | C1=COC(=C1)CS(=O)CC(=O)O |
Canonical SMILES | C1=COC(=C1)CS(=O)CC(=O)O |
Chemical Structure and Properties
Molecular Structure
The molecular structure of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid features a furan ring attached to a methylene group, which is bonded to a sulfinyl moiety that connects to an acetic acid group. The furan ring provides aromatic character, while the sulfinyl group introduces a chiral center at the sulfur atom .
The International Chemical Identifier (InChI) for this compound is InChI=1/C7H8O4S/c8-7(9)5-12(10)4-6-2-1-3-11-6/h1-3H,4-5H2,(H,8,9), which provides a standardized representation of its molecular structure .
Physical and Chemical Properties
2-((Furan-2-ylmethyl)sulfinyl)acetic acid exists as a solid at room temperature and possesses several important physical and chemical properties that influence its behavior and applications . These properties are summarized in Table 1.
The compound's carboxylic acid functional group enables it to participate in hydrogen bonding, which likely contributes to its moderate solubility in polar solvents . The sulfinyl group enhances the compound's polarity and may increase its reactivity in nucleophilic substitution reactions . Additionally, the furan ring contributes aromatic properties that can influence the molecule's stability and reactivity patterns.
Compound | Cell Line | IC50 (μM) | Comparison to Sulforaphane | Source |
---|---|---|---|---|
Sulfoxide (8a) | KG-1a | 10.87 | Comparable | |
Sulfone (9a) | KG-1a | 11.98 | Comparable | |
Sulfide (3a) | MCF-7, SUM-159 | Not specified | Lower activity |
These findings suggest that compounds structurally related to 2-((Furan-2-ylmethyl)sulfinyl)acetic acid may possess anti-cancer properties, particularly against leukemia stem cell-like lines.
For proper storage and handling, it is recommended to keep 2-((Furan-2-ylmethyl)sulfinyl)acetic acid sealed in dry conditions and stored at 4 to 8 °C . This temperature range helps maintain the compound's stability and prevent potential degradation, particularly important given the reactivity of the furan ring and sulfinyl group.
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